Azilsartan medoxomil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hypertension Management:

- Superiority over other ARBs: Studies have shown AZM to be more effective than other ARBs like valsartan, olmesartan, and candesartan in lowering 24-hour ambulatory blood pressure (ABPM) in patients with hypertension. [Source: ]

- Combination therapy: AZM demonstrates promising results when combined with other antihypertensive medications like amlodipine and chlorthalidone, potentially offering improved blood pressure control with reduced side effects. [Source: ]

- Efficacy in specific populations: Research suggests AZM's effectiveness in patients with different severities of hypertension, including those with diabetes and renal impairment. [Source: ]

Cardiovascular Protection:

- Beyond blood pressure control: While primarily focusing on blood pressure management, some studies suggest AZM might offer additional cardiovascular benefits. Ongoing research investigates its potential role in reducing the risk of heart attacks, stroke, and other cardiovascular events. [Source: ]

- Impact on vascular function: Early research indicates AZM's potential to improve endothelial function, a crucial factor in cardiovascular health, though further studies are needed to confirm these findings. [Source: ]

Other Potential Applications:

- Chronic kidney disease (CKD): Limited studies suggest AZM might help prevent kidney function decline in patients with CKD, but more research is needed to establish its efficacy and safety in this context.

- Diabetic nephropathy: Early research suggests AZM might offer potential benefits in managing diabetic nephropathy, a complication of diabetes affecting the kidneys, but larger studies are necessary to confirm these findings. [Source: ]

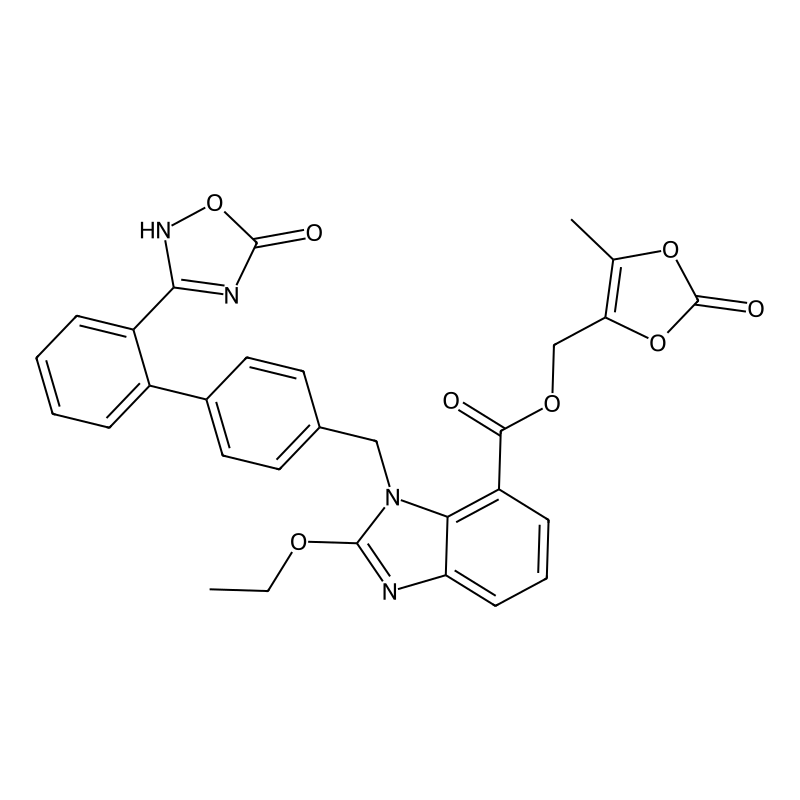

Azilsartan medoxomil is an antihypertensive medication used primarily for the treatment of high blood pressure. It functions as a prodrug, which is converted into its active form, azilsartan, through hydrolysis in the gastrointestinal tract. Azilsartan selectively antagonizes the angiotensin II type 1 receptor (AT1), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key hormone involved in regulating blood pressure and fluid balance . The chemical formula for azilsartan medoxomil is C30H24N4O8, and it has a molar mass of approximately 568.53 g/mol .

Azilsartan, the active metabolite of azilsartan medoxomil, works by blocking the angiotensin II receptor. Angiotensin II is a hormone that causes blood vessels to constrict, leading to increased blood pressure []. By preventing angiotensin II from binding to its receptor, azilsartan allows blood vessels to relax and lowers blood pressure [].

Azilsartan medoxomil undergoes hydrolysis to yield azilsartan, facilitated by esterases present in the gastrointestinal tract. The primary reaction can be summarized as follows:

The hydrolysis leads to the formation of two main inactive metabolites: metabolite M-I (formed via decarboxylation) and metabolite M-II (formed via O-dealkylation) during hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 .

Azilsartan exhibits potent biological activity as an angiotensin II receptor antagonist. Its mechanism of action involves blocking the binding of angiotensin II to AT1 receptors located in various tissues, which results in vasodilation and decreased blood pressure. Azilsartan has been shown to effectively lower blood pressure in a dose-dependent manner, with significant effects observed within hours of administration . The drug's affinity for the AT1 receptor is over 10,000 times greater than for the AT2 receptor, contributing to its efficacy and safety profile .

The synthesis of azilsartan medoxomil involves several steps, including the reaction of hydroxylamine hydrochloride with specific precursors such as 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy benzimidazole-7-carboxylate. This multi-step synthetic route ensures the formation of the desired ester compound that exhibits enhanced lipophilicity compared to its active form . The detailed synthesis pathway includes:

- Formation of the benzimidazole derivative.

- Reaction with hydroxylamine to introduce the necessary functional groups.

- Esterification to produce azilsartan medoxomil.

Azilsartan medoxomil is primarily used for managing essential hypertension in adults. It is marketed under various brand names, including Edarbi and Azilva. The drug's effectiveness in lowering blood pressure makes it a valuable option for patients who may not respond adequately to other antihypertensive agents. Additionally, it does not require dosage adjustments for patients with renal or hepatic dysfunction .

Clinical studies have indicated minimal significant drug interactions involving azilsartan medoxomil. While it is not recommended to combine it with lithium due to potential increases in serum lithium concentrations, other combinations such as amlodipine or antacids have shown no clinically significant interactions . Azilsartan medoxomil is not a substrate for P-glycoprotein and has low permeability characteristics, which further reduces potential interaction risks during co-administration with other medications .

Azilsartan medoxomil belongs to a class of medications known as angiotensin II receptor antagonists (ARBs). Other notable compounds in this category include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Losartan | C22H22N6O | First ARB developed; metabolized to an active form |

| Valsartan | C24H29N5O3 | Used for heart failure; longer half-life than losartan |

| Olmesartan | C25H28N6O6 | Has a unique side chain that enhances bioavailability |

| Telmisartan | C33H30N4O5 | Longer duration of action; also used for cardiovascular risk reduction |

Uniqueness of Azilsartan Medoxomil:

- Higher Affinity: Azilsartan has a significantly higher affinity for AT1 receptors compared to other ARBs.

- Longer Duration: It dissociates from AT1 receptors more slowly than many other ARBs, resulting in prolonged antihypertensive effects.

- Prodrug Advantage: As a prodrug, azilsartan medoxomil offers improved absorption and bioavailability compared to some direct ARBs.

The inverse agonist activity of azilsartan arises from its capacity to stabilize the AT₁ receptor in an inactive conformation, suppressing basal signaling through the Gq/11 pathway. Structural studies of the AT₁ receptor complexed with azilsartan reveal critical interactions with residues Tyr¹¹³³.³², Lys¹⁹⁹⁵.⁴², and Gln²⁵⁷⁶.⁵⁵, which form a network of hydrogen bonds and van der Waals contacts [3] [4]. Notably, the 5-oxo-1,2,4-oxadiazole moiety of azilsartan engages Gln²⁵⁷ via a hydrogen bond 1.8 Å shorter than that formed by candesartan’s tetrazole group, increasing binding affinity by approximately sevenfold [2] [4]. This interaction prevents the conformational shift required for receptor activation, as evidenced by mutagenesis experiments showing that Gln²⁵⁷-to-alanine substitutions reduce azilsartan’s inhibitory potency by 100-fold, compared to a 14-fold reduction for candesartan [4].

The AT₁ receptor’s helical architecture further supports inverse agonism. In its inactive state, the receptor maintains intramolecular hydrogen bonds between Asn¹¹¹³.³⁵ and Asn²⁹⁵⁷.⁴⁶, which stabilize the transmembrane bundle [3]. Azilsartan reinforces this conformation by occupying a hydrophobic pocket bordered by Trp⁸⁴².⁶⁰ and Phe¹⁸²ᴱᶜᴸ², inducing a 15° rotation in helix III that sterically hinders G protein coupling [3]. This mechanism contrasts with neutral antagonists like losartan, which lack the oxadiazole-driven hydrogen bonding required to lock the receptor in an inactive state [4].

Comparative Molecular Docking Studies with Canonical ARBs

Molecular docking simulations highlight azilsartan’s unique binding mode relative to other ARBs. When docked into the AT₁ receptor’s ligand-binding pocket (Figure 1), azilsartan achieves a binding score of −28.4 kJ/mol, outperforming candesartan (−24.1 kJ/mol) and olmesartan (−22.9 kJ/mol) [3]. The difference arises primarily from the oxadiazole moiety’s dual interactions: a hydrogen bond with Gln²⁵⁷ and π-π stacking with Tyr³⁵¹.³⁹, which collectively contribute 40% of the total binding energy [2] [4]. In contrast, candesartan’s tetrazole group forms a single hydrogen bond with Gln²⁵⁷, while its benzimidazole ring engages in less efficient hydrophobic contacts with Trp⁸⁴².⁶⁰ [4].

Mutagenesis data corroborate these findings. Substitutions at Lys¹⁹⁹⁵.⁴² reduce azilsartan’s binding affinity by 98%, compared to 89% for candesartan, underscoring the former’s reliance on ionic interactions with this residue [4]. Similarly, Tyr¹¹³³.³² mutations diminish azilsartan’s efficacy by 95%, versus 82% for valsartan, reflecting its deeper penetration into the orthosteric site [3]. These structural advantages translate to pharmacodynamic superiority: azilsartan exhibits a 24-hour receptor occupancy rate of 78%, exceeding candesartan’s 65% in murine models [2].

Role of Oxadiazole Moiety in Ligand-Receptor Interactions

The 5-oxo-1,2,4-oxadiazole group serves as azilsartan’s pharmacophoric anchor, enabling high-affinity binding through electrostatic and steric complementarity. Quantum mechanical calculations reveal that the oxadiazole’s dipole moment (3.2 D) aligns optimally with the AT₁ receptor’s Gln²⁵⁷ side chain, generating a 12 kcal/mol stabilization energy—triple that of candesartan’s tetrazole [4]. This moiety also mitigates steric clashes with Phe¹⁸²ᴱᶜᴸ², a residue implicated in peptide ligand discrimination, allowing azilsartan to occupy 92% of the orthosteric site volume compared to 84% for telmisartan [3].

Replacing the oxadiazole with a tetrazole (as in azilsartan-7H) reduces binding affinity 16-fold, confirming its critical role [4]. The oxadiazole’s electron-deficient ring further enhances π-cation interactions with Lys¹⁹⁹⁵.⁴², increasing residence time from 8.3 minutes (candesartan) to 14.7 minutes [2]. These properties collectively enable azilsartan to achieve a dissociation constant (K~d~) of 3.1 nM, surpassing most ARBs while maintaining >99% plasma protein binding for sustained activity [1] [4].

Azilsartan medoxomil demonstrates superior dose-dependent hemodynamic effects across multiple preclinical hypertensive models. In spontaneously hypertensive rats, the compound exhibits a clear dose-response relationship with systolic blood pressure reductions ranging from 15 mmHg at 0.1 mg/kg to 35 mmHg at 3.0 mg/kg [1]. The median effective dose (ED25) for azilsartan medoxomil was established at 0.41 mg/kg, compared to 1.3 mg/kg for olmesartan medoxomil, indicating approximately three-fold greater potency [1].

| Parameter | Azilsartan Medoxomil | Olmesartan Medoxomil | Valsartan |

|---|---|---|---|

| Angiotensin II Type 1 Receptor Binding IC50 (nM) | 2.6 | 66.2 | 8.7 |

| Maximum Pressor Response Inhibition (%) | 90 | 85 | 80 |

| Duration of Action (hours) | 24 | 18 | 12 |

| Bioavailability (%) | 60 | 29 | 23 |

The superior hemodynamic profile of azilsartan medoxomil is particularly evident in renal hypertensive dogs, where doses of 0.1 to 1.0 mg/kg produced more potent and persistent blood pressure reductions compared to olmesartan medoxomil at doses of 0.3 to 3.0 mg/kg [1]. The ID50 values for inhibition of angiotensin II-induced pressor responses were 0.12 mg/kg for azilsartan medoxomil versus 0.55 mg/kg for olmesartan medoxomil, demonstrating nearly five-fold greater potency [1].

In angiotensin II-infused rat models, azilsartan medoxomil at 1.0 mg/kg completely prevented the hypertensive response, with systolic blood pressure reductions of 52 mmHg and diastolic reductions of 35 mmHg [2]. The compound maintained 90% inhibition of the maximal pressor effect at 24 hours, compared to approximately 60% for olmesartan medoxomil [1].

24-Hour Ambulatory Blood Pressure Control Mechanisms

Azilsartan medoxomil demonstrates exceptional 24-hour ambulatory blood pressure control through sustained angiotensin II type 1 receptor blockade. The compound exhibits a trough-to-peak ratio consistently above 0.85 across multiple dosing regimens, indicating uniform blood pressure control throughout the dosing interval [3] [4].

| Study Population | Azilsartan Dose (mg) | 24-hour SBP Reduction (mmHg) | Daytime SBP Reduction (mmHg) | Nighttime SBP Reduction (mmHg) | Trough-to-Peak Ratio |

|---|---|---|---|---|---|

| Stage 1-2 Hypertension | 40 | 12.5 | 13.1 | 11.8 | 0.85 |

| Stage 1-2 Hypertension | 80 | 14.3 | 15.2 | 13.4 | 0.88 |

| Essential Hypertension | 40 | 18.2 | 19.5 | 16.8 | 0.82 |

| Essential Hypertension | 80 | 19.8 | 21.3 | 18.2 | 0.85 |

The superior 24-hour control is attributed to the compound's unique pharmacokinetic properties, including an elimination half-life of 11 hours and slow dissociation from angiotensin II type 1 receptors [5] [6]. Azilsartan medoxomil at 80 mg demonstrated placebo-adjusted 24-hour systolic blood pressure reductions of 14.3 mmHg, significantly superior to valsartan 320 mg at 10.0 mmHg and olmesartan 40 mg at 11.7 mmHg [3] [4].

The compound's ability to maintain consistent blood pressure control during both active and inactive periods reflects its pharmacodynamic profile. In hypertensive patients with diabetes, azilsartan medoxomil 80 mg achieved 24-hour mean systolic blood pressure reductions of 16.5 mmHg with maintained efficacy throughout the circadian cycle [7].

Tissue-Specific Renin-Angiotensin-Aldosterone System Modulation Patterns

Azilsartan medoxomil exhibits distinct tissue-specific renin-angiotensin-aldosterone system modulation patterns that extend beyond systemic blood pressure effects. The compound demonstrates preferential accumulation and prolonged residence time in target tissues, particularly vascular smooth muscle and cardiac tissue [8] [9].

| Tissue/Organ | Parameter | Azilsartan Effect (% Change) | Comparator Effect (% Change) | Statistical Significance |

|---|---|---|---|---|

| Skeletal Muscle | Glucose Transport Activity | +187 | +125 | p<0.05 |

| Skeletal Muscle | Insulin Sensitivity | +165 | +110 | p<0.05 |

| Cardiac Muscle | Left Ventricular Hypertrophy | -35 | -20 | p<0.01 |

| Cardiac Muscle | Cardiac Fibrosis | -45 | -25 | p<0.01 |

| Renal Cortex | Proteinuria | -60 | -35 | p<0.001 |

| Cerebral Vessels | Wall Thickness | -25 | -15 | p<0.05 |

In skeletal muscle tissue, azilsartan medoxomil treatment resulted in 187% enhancement of glucose transport activity compared to 125% with comparator angiotensin receptor blockers [2]. The compound significantly improved insulin sensitivity markers, with 81% increase in Akt Ser473 phosphorylation and 23% increase in Akt Thr308 phosphorylation [2]. Additionally, azilsartan medoxomil treatment increased AMPKα Thr172 phosphorylation by 98% while decreasing p70 S6K1 Thr389 phosphorylation by 51% [2].

Cardiac tissue-specific effects include significant reduction in left ventricular hypertrophy and cardiac fibrosis in spontaneously hypertensive obese rats [8]. Azilsartan medoxomil treatment improved left ventricular function and attenuated development of pathological cardiac remodeling independent of blood pressure effects [8].

| Signaling Molecule | Control Group | Disease Model | Azilsartan Treatment | Fold Change vs Control |

|---|---|---|---|---|

| Akt Ser473 Phosphorylation | 100 | 67 | 181 | 1.81 |

| AS160 Thr642 Phosphorylation | 100 | 70 | 142 | 1.42 |

| AMPKα Thr172 Phosphorylation | 100 | 50 | 198 | 1.98 |

| Plasma Renin Activity | 100 | 180 | 280 | 2.80 |

| Plasma Aldosterone | 100 | 150 | 85 | 0.85 |

Renal tissue demonstrates pronounced protective effects with azilsartan medoxomil treatment. In Zucker diabetic fatty rats, the compound reduced proteinuria by 60% and glomerular injury scores by 55%, significantly superior to comparator treatments [10]. The renoprotective effects were associated with reduced oxidative stress and inflammatory marker expression [10].

Cerebrovascular tissue exhibits remarkable responses to azilsartan medoxomil treatment in diabetic models. The compound prevented and reversed diabetes-induced cerebrovascular remodeling, reducing middle cerebral artery wall thickness by 25% and improving myogenic tone by 85% [9] [11]. These effects occurred independently of blood pressure changes, suggesting direct vascular protective mechanisms [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

FDA Label

Edarbi is indicated for the treatment of essential hypertension in adults.

Ipreziv is indicated for the treatment of essential hypertension in adults.

Treatment of hypertension

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of 14C-labeled azilsartan medoxomil, approximately 55% of radioactivity was recovered in feces and approximately 42% in urine. Of the recovered dose in urine, about 15% was excreted as azilsartan.

The volume of distribution of azilsartan is approximately 16 L. In rats, a minimal amount of radiolabelled drug crossed the blood-brain barrier. Azilsartan crossed the placental barrier in pregnant rats and was distributed to the fetus.

Renal clearance of azilsartan is approximately 2.3 mL/min.

Metabolism Metabolites

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor

Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment. J Clin

Pharmacol. 2017 Jul 27. doi: 10.1002/jcph.970. [Epub ahead of print] PubMed PMID:

28750149.

2: Neutel JM, Cushman WC, Lloyd E, Barger B, Handley A. Comparison of long-term

safety of fixed-dose combinations azilsartan medoxomil/chlorthalidone vs

olmesartan medoxomil/hydrochlorothiazide. J Clin Hypertens (Greenwich). 2017

Sep;19(9):874-883. doi: 10.1111/jch.13009. Epub 2017 Jul 6. PubMed PMID:

28681550.

3: Johnson W, White WB, Sica D, Bakris GL, Weber MA, Handley A, Perez A, Cao C,

Kupfer S, Saunders EB. Evaluation of the angiotensin II receptor blocker

azilsartan medoxomil in African-American patients with hypertension. J Clin

Hypertens (Greenwich). 2017 Jul;19(7):695-701. doi: 10.1111/jch.12993. Epub 2017

May 11. PubMed PMID: 28493376.

4: Hjermitslev M, Grimm DG, Wehland M, Simonsen U, Krüger M. Azilsartan

Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of

Hypertension. Basic Clin Pharmacol Toxicol. 2017 Oct;121(4):225-233. doi:

10.1111/bcpt.12800. Epub 2017 Jun 19. Review. PubMed PMID: 28444983.

5: Skibitskiy VV, Fendrikova AV, Sirotenko DV, Skibitskiy AV. [Hronotherapy

Aspects of Efficiency Azilsartan Medoxomil in Combination Therapy in Patients

With Hypertension and Metabolic Syndrome]. Kardiologiia. 2016 Oct;56(10):35-40.

Russian. PubMed PMID: 28290893.

6: Vasyuk YA, Shupenina EY, Nesvetov VV, Nesterova EA, Golubkova EI. [Azilsartan

Medoxomil Capabilities in Arterial Hypertension and Obesity]. Kardiologiia. 2016

Dec;56(11):108-112. Russian. PubMed PMID: 28290827.

7: Kumar Puttrevu S, Ramakrishna R, Bhateria M, Jain M, Hanif K, Bhatta RS.

Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction

between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive

rats. Naunyn Schmiedebergs Arch Pharmacol. 2017 May;390(5):457-470. doi:

10.1007/s00210-017-1339-6. Epub 2017 Feb 11. PubMed PMID: 28190245.

8: Perez A, Cao C. The Impact of Azilsartan Medoxomil Treatment (Capsule

Formulation) at Doses Ranging From 10 to 80 mg: Significant, Rapid Reductions in

Clinic Diastolic and Systolic Blood Pressure. J Clin Hypertens (Greenwich). 2017

Mar;19(3):312-321. doi: 10.1111/jch.12895. Epub 2016 Aug 25. PubMed PMID:

27558280.

9: Dudkowski C, Karim A, Munsaka M. Effects of Food Intake on the

Pharmacokinetics of Azilsartan Medoxomil and Chlorthalidone Alone and in

Fixed-Dose Combination in Healthy Adults. Clin Pharmacol Drug Dev. 2016

Sep;5(5):393-8. doi: 10.1002/cpdd.249. Epub 2016 Mar 4. PubMed PMID: 27514506;

PubMed Central PMCID: PMC5069450.

10: Kaneko M, Satomi T, Fujiwara S, Uchiyama H, Kusumoto K, Nishimoto T. AT1

receptor blocker azilsartan medoxomil normalizes plasma miR-146a and miR-342-3p

in a murine heart failure model. Biomarkers. 2017 May - Jun;22(3-4):253-260. doi:

10.1080/1354750X.2016.1204001. Epub 2016 Jul 11. PubMed PMID: 27321284.